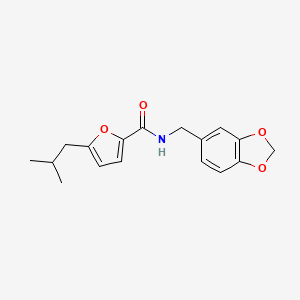![molecular formula C18H22N2O B6137573 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6137573.png)
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, also known as BDBQ, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential pharmacological properties. BDBQ belongs to the class of benzoquinazolinone derivatives, which are known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Mécanisme D'action
The mechanism of action of 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer development. 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has also been shown to modulate the expression of genes involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the activity of certain enzymes involved in inflammation. 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has also been shown to induce apoptosis in cancer cells and to inhibit their proliferation. In addition, 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been reported to have a protective effect against oxidative stress and to exhibit neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one in lab experiments is its high purity and good yields, which make it a reliable compound for use in research. However, one of the limitations of using 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
For 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one research include the development of new drugs based on its pharmacological properties, investigation of its mechanism of action and molecular targets, and further studies to determine its safety and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one involves the reaction of 2-aminobenzophenone with butyraldehyde in the presence of an acid catalyst. The resulting product is then subjected to reduction using sodium borohydride to form 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one. This method has been reported to yield high purity and good yields of 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one, making it a reliable method for the synthesis of this compound.
Applications De Recherche Scientifique
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has been extensively studied for its potential pharmacological properties. It has been reported to exhibit anti-inflammatory, anticancer, and antimicrobial effects. 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one has also been shown to have a protective effect against oxidative stress and to exhibit neuroprotective properties. These properties make 2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
2-butyl-5,5-dimethyl-3,6-dihydrobenzo[h]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-4-5-10-14-19-16-13-9-7-6-8-12(13)11-18(2,3)15(16)17(21)20-14/h6-9H,4-5,10-11H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGSZFBNHVMGRJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=O)N1)C(CC3=CC=CC=C32)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butyl-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dimethoxyphenyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6137491.png)
![N-(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B6137498.png)
![ethyl 4-{3-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B6137503.png)
![2-(4-methoxyphenyl)-N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]acetamide](/img/structure/B6137511.png)
![N-[5-(2-furylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B6137521.png)
![1-(3-chlorophenyl)-4-[1-(3-methoxypropanoyl)-3-piperidinyl]piperazine](/img/structure/B6137527.png)
![3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]propanamide](/img/structure/B6137533.png)
![7-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6137543.png)

![4-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6137555.png)
![8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6137568.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B6137577.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B6137584.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B6137600.png)